molecular formula C11H10O5 B2858171 Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 60640-63-3

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No. B2858171
CAS RN: 60640-63-3
M. Wt: 222.196
InChI Key: FKIUBGJCNKLEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline powder that has various applications in the field of scientific research. The compound is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes in the body. In

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives : Research has explored the synthesis of related compounds and their chemical properties. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, used in food flavoring, demonstrates a key step involving the transformation of methyl 2-oxobutanoate into a compound with potential applications in flavor and fragrance industries (Stach, Huggenberg, & Hesse, 1987).

Antioxidant Properties : Certain derivatives, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been investigated for their antioxidant activity. These studies suggest that these compounds could have potential applications in protecting against oxidative stress (Stanchev et al., 2009).

Biological Activities and Applications

Enzyme Inhibition : Derivatives of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate have been studied for their inhibitory effects on various enzymes. For instance, inhibitors of glycolic acid oxidase have been synthesized, highlighting the potential for these compounds in therapeutic applications (Williams et al., 1983).

Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cell lines, indicating potential applications in cancer research and therapy. Specifically, methional derived from 4-methylthio-2-oxobutanoate has been identified as a mediator of apoptosis in lymphoid cells (Quash et al., 1995).

Herbicide Development : The synthesis and herbicidal activity of triketone-quinoline hybrids as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors demonstrate the utility of related compounds in developing new herbicides. Such studies offer insights into designing more effective and selective agrochemicals (Wang et al., 2015).

properties

IUPAC Name

methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIUBGJCNKLEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

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